molecular formula C14H23IO3 B6207448 ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703779-57-9

ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6207448
CAS RN: 2703779-57-9
M. Wt: 366.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C14H23IO3 and its molecular weight is 366.2. The purity is usually 95.
BenchChem offers high-quality ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: protection of the carboxylic acid group, formation of the oxabicyclo[2.1.1]hexane ring system, introduction of the iodomethyl group, and esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2,2-dimethylpropanol", "acetic anhydride", "sodium acetate", "4-bromobutyric acid", "sodium hydroxide", "iodomethane", "ethyl alcohol", "p-toluenesulfonic acid" ], "Reaction": [ "Protection of the carboxylic acid group: 4-bromobutyric acid is reacted with 2,2-dimethylpropanol in the presence of p-toluenesulfonic acid to form the corresponding ester. The carboxylic acid group is then protected by reacting the ester with acetic anhydride and sodium acetate.", "Formation of the oxabicyclo[2.1.1]hexane ring system: The protected ester is reacted with sodium hydroxide to form the corresponding acid. The acid is then reacted with iodomethane to introduce the iodomethyl group. The resulting iodomethyl ester is then cyclized to form the oxabicyclo[2.1.1]hexane ring system.", "Esterification of the carboxylic acid group with ethyl alcohol: The oxabicyclo[2.1.1]hexane ring system is then esterified with ethyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the final product, 'ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS RN

2703779-57-9

Molecular Formula

C14H23IO3

Molecular Weight

366.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.